Ginsenoside Rb1

Catalog No.
S528891
CAS No.
41753-43-9
M.F
C54H92O23
M. Wt
1109.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ginsenoside Rb1

CAS Number

41753-43-9

Product Name

Ginsenoside Rb1

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C54H92O23

Molecular Weight

1109.3 g/mol

InChI

InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,46+,47-,48-,49-,51-,52+,53+,54-/m0/s1

InChI Key

GZYPWOGIYAIIPV-JBDTYSNRSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

(3beta12beta)20(6ObetaDGlucopyranosylbetaDglucopyranosyl)oxy12hydroxydammar24en3yl2ObetaDglucopyranosylbetaDglucopyranoside

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C

The exact mass of the compound Ginsenoside rb1 is 1108.60294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310103. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Ginsenosides - Supplementary Records. It belongs to the ontological category of tetracyclic triterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ginsenoside Rb1 is a principal protopanaxadiol (PPD)-type dammarane saponin isolated from *Panax ginseng*. It is one of the most abundant and well-studied ginsenosides, serving as a critical reference compound in metabolic, neuroprotective, and cardiovascular research. Its specific structure, featuring four sugar moieties, dictates its physicochemical properties, such as solubility and stability, and its distinct biological activities, which are not interchangeable with other ginsenoside classes like the protopanaxatriols (e.g., Ginsenoside Rg1). These differences are crucial for experimental design and formulation, making the choice of this specific ginsenoside a key procurement decision.

Procuring a crude total ginsenoside extract or substituting with a different ginsenoside isomer to reduce costs introduces significant variability and can compromise outcomes. Crude extracts contain a variable mixture of dozens of ginsenosides (e.g., Rb1, Rg1, Rc, Rd), with ratios that differ based on plant origin, age, and extraction method, leading to poor experimental or batch-to-batch reproducibility. Furthermore, even closely related ginsenosides are not functionally equivalent; for instance, Rb1 (a protopanaxadiol) and Rg1 (a protopanaxatriol) exhibit different, and sometimes opposing, effects on signaling pathways, such as those involving calcium channels and inflammatory responses. Using an impure mixture or an incorrect isomer like Rg1 when Rb1 is specified can lead to inconsistent data, failed formulations, and misinterpretation of structure-activity relationships.

Differentiated Neuroprotective Efficacy: Superior Reduction of Pro-Inflammatory Markers Compared to Ginsenoside Rg1

In a comparative study using the SAMP8 mouse model of accelerated senescence and cognitive decline, Ginsenoside Rb1 demonstrated a significantly greater capacity to reduce key neuroinflammatory markers compared to its common substitute, Ginsenoside Rg1. At an equivalent dose of 30 µmol/kg, Rb1 treatment resulted in a significantly lower number of activated astrocytes (GFAP-positive cells) and a more pronounced reduction in serum TNF-α levels than Rg1 treatment. Specifically, Rb1 treatment reduced TNF-α levels by approximately 25%, while Rg1 treatment showed no statistically significant effect compared to the untreated model group.

Evidence DimensionReduction of Serum TNF-α (pro-inflammatory cytokine)
Target Compound DataSignificant decrease vs. model group (p < 0.01)
Comparator Or BaselineGinsenoside Rg1 (30 µmol/kg): No significant effect vs. model group
Quantified DifferenceGinsenoside Rb1 provides statistically significant anti-inflammatory effects where Rg1 does not at the same dosage.
ConditionsIn vivo, Senescence-Accelerated Mouse Prone 8 (SAMP8) model, 30 µmol/kg dose, intraperitoneal administration.

For neuroinflammation research, selecting Rb1 over Rg1 provides a stronger and more reliable anti-inflammatory effect, critical for studies targeting cytokine-mediated neuronal damage.

Distinct Physicochemical Properties: Lower Aqueous Solubility Profile Compared to Ginsenoside Rg1

Physicochemical characterization reveals critical differences in solubility that directly impact handling and formulation. While Ginsenoside Rb1 is readily soluble in methanol and ethanol, its aqueous solubility is limited. In contrast, Ginsenoside Rg1 is reported to be more readily soluble in water but only slightly soluble in ethanol. One study reported the aqueous solubility of Rb1 as 15.32 mg/mL, which can be a limiting factor in preparing high-concentration aqueous stock solutions without co-solvents or complexing agents like cyclodextrins. This contrasts with the handling properties of Rg1, making them non-interchangeable from a formulation standpoint.

Evidence DimensionAqueous Solubility
Target Compound DataLow to moderate (reported as 15.32 ± 0.911 mg/mL in one study)
Comparator Or BaselineGinsenoside Rg1: Described as more readily soluble in water
Quantified DifferenceQualitatively higher aqueous solubility for Rg1, requiring different formulation strategies for Rb1.
ConditionsAqueous solution, standard temperature and pressure.

This solubility difference is a critical procurement consideration; buyers requiring high-concentration aqueous formulations must account for Rb1's properties by planning for co-solvents or complexation agents, whereas Rg1 might be unsuitable for certain organic solvent systems.

Superior Stability Under Thermal and pH Stress Compared to Ginsenoside Rg1

In long-term stability studies of encapsulated formulations, Ginsenoside Rb1 demonstrates greater chemical stability than Ginsenoside Rg1 under accelerated aging conditions (elevated temperature and humidity). At 40°C and 75% humidity, the calculated half-life (t1/2) for Rb1 was 56.7 months. In the same conditions, the half-life for the common substitute Rg1 was significantly shorter at 51 months. Furthermore, under acidic conditions (pH 1), Rb1 degrades rapidly, but it shows negligible degradation under neutral intestinal pH conditions over 40 hours, a crucial factor for oral formulation development.

Evidence DimensionChemical Half-Life (t1/2)
Target Compound Data56.7 months
Comparator Or BaselineGinsenoside Rg1: 51 months
Quantified DifferenceGinsenoside Rb1 has a ~11% longer half-life under accelerated stability testing conditions.
ConditionsFormulated in capsules, stored at 40°C / 75% relative humidity.

For applications requiring long-term storage, formulation into commercial products, or processing under thermal stress, the superior intrinsic stability of Rb1 reduces degradation, ensuring more consistent potency and longer shelf-life than Rg1.

Selective Inhibition of L-type Voltage-Gated Calcium Channels, Distinct from Other Ginsenosides

Ginsenoside Rb1 demonstrates selective inhibitory activity on L-type voltage-gated calcium channels (VGCCs) in rat hippocampal neurons, a property not shared by other channel types. In patch-clamp studies, Rb1 inhibited VGCCs in a concentration-dependent manner (2-100 μmol/L). This effect was occluded by the specific L-type channel inhibitor nifedipine, but not by blockers of N-type or P/Q-type channels, confirming its selectivity. This contrasts with the broader or different ion channel activities of other ginsenosides, such as the observed inhibition of Ca2+, Mg2+-ATPase by Rb1, which is not a primary mechanism for Rg1.

Evidence DimensionInhibition of Voltage-Gated Calcium Channel Subtypes
Target Compound DataSelective for L-type channels
Comparator Or BaselineN-type and P/Q-type channels: No significant inhibition observed
Quantified DifferenceDemonstrates specific molecular targeting not broadly shared across all VGCCs or other ginsenosides.
ConditionsWhole-cell patch-clamp recording on cultured rat hippocampal neurons.

For research focused on L-type calcium channel signaling in neurons or cardiac cells, Rb1 provides a specific tool, whereas crude extracts or other ginsenosides would introduce confounding, non-specific ion channel activities.

Lead Compound for Neuroinflammation and Age-Related Cognitive Decline Studies

Given its superior, quantitatively demonstrated ability to reduce key inflammatory markers like TNF-α and astrocyte activation compared to Ginsenoside Rg1, Rb1 is the indicated choice for models of neuroinflammation, such as those for Alzheimer's disease or accelerated senescence. Its use ensures that observed neuroprotective effects can be more confidently attributed to a potent anti-inflammatory mechanism.

Active Ingredient in Topical Formulations Requiring Enhanced Stability

The greater chemical stability of Ginsenoside Rb1 under thermal stress makes it a more robust candidate for cosmetic or dermatological formulations that undergo manufacturing processes involving heat or require a long shelf-life. While its lower aqueous solubility must be addressed during formulation (e.g., with co-solvents or enhancers), its stability provides a more reliable and consistent final product compared to the more labile Ginsenoside Rg1.

Specific Probe for L-type Calcium Channel Research

For electrophysiology or cell signaling studies investigating the specific role of L-type calcium channels in neuronal or cardiac function, the demonstrated selectivity of Ginsenoside Rb1 makes it a valuable pharmacological tool. Using Rb1 instead of a crude ginsenoside mixture or a less-selective analog avoids confounding results from the modulation of other ion channels.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

15

Exact Mass

1108.60293918 Da

Monoisotopic Mass

1108.60293918 Da

Heavy Atom Count

77

Appearance

Solid powder

Melting Point

197-198°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7413S0WMH6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41753-43-9

Wikipedia

Ginsenoside_Rb1

Dates

Last modified: 08-15-2023
1: Shen L, Haas M, Wang DQ, May A, Lo CC, Obici S, Tso P, Woods SC, Liu M.

Explore Compound Types